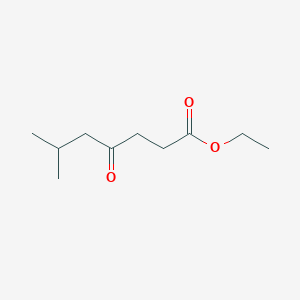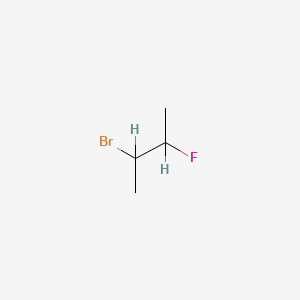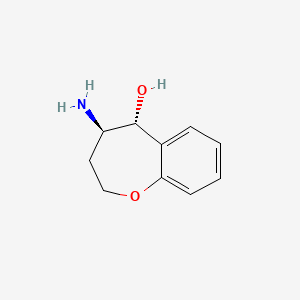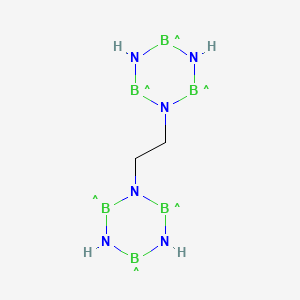![molecular formula C16H16O5S2 B14607433 Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- CAS No. 61053-54-1](/img/structure/B14607433.png)
Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-: is a complex organic compound with a unique structure that includes both sulfonyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the sulfonylation of a phenyl ethanone derivative. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s behavior.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.
Biology: In biology, Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- involves its interaction with specific molecular targets. The sulfonyl groups in the compound can form strong bonds with certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.
Comparación Con Compuestos Similares
Ethanone, 1-(4-methylphenyl)-: This compound has a similar phenyl group but lacks the sulfonyl groups, resulting in different chemical properties and reactivity.
Ethanone, 2-bromo-1-(4-methylphenyl)-: This compound includes a bromine atom, which alters its reactivity compared to the sulfonyl-containing compound.
Uniqueness: Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl- is unique due to the presence of both sulfonyl and phenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
61053-54-1 |
|---|---|
Fórmula molecular |
C16H16O5S2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1-phenylethanone |
InChI |
InChI=1S/C16H16O5S2/c1-12-8-10-14(11-9-12)23(20,21)16(22(2,18)19)15(17)13-6-4-3-5-7-13/h3-11,16H,1-2H3 |
Clave InChI |
HSYZBWIWLHLDRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)C2=CC=CC=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)

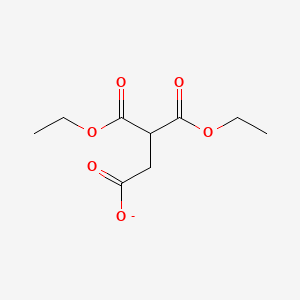

![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
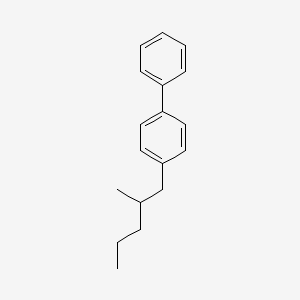
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)

